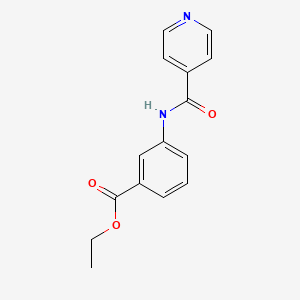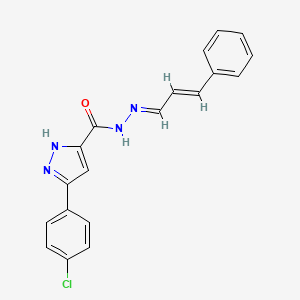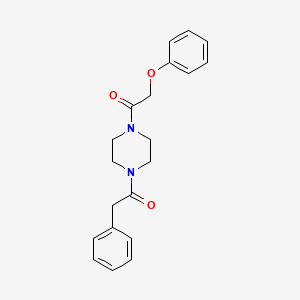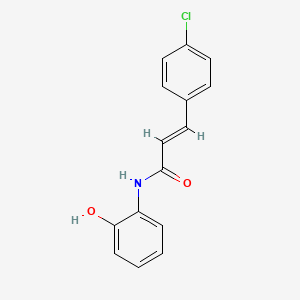![molecular formula C14H21N5O3S B5544100 N-(tert-butyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5544100.png)
N-(tert-butyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex molecules often involves multiple steps, each designed to introduce specific functional groups or structural features. For instance, the synthesis of p-tert-butylthiacalix[4]arenes functionalized by N-(4’-nitrophenyl)acetamide and N,N-diethylacetamide fragments demonstrates the intricate steps involved in synthesizing multifunctional compounds. These compounds were synthesized through substitutions at the lower rim, showing the versatility of synthetic strategies in achieving desired molecular architectures (Vavilova & Stoikov, 2017).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the structure of synthesized compounds. For example, the study of hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides revealed intricate molecular interactions, highlighting the importance of structural analysis in understanding compound properties (López et al., 2010).
Chemical Reactions and Properties
The reactivity of a compound is closely tied to its chemical structure. For instance, the synthesis and antitumor activity of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides showed how modifications in chemical structure could influence biological activity, demonstrating the compound's potential in drug discovery (Wu et al., 2017).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystallinity, are essential for its application in various fields. Research on compounds like N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide provides valuable insights into how molecular modifications can influence these properties, informing both the design and application of chemical compounds (Chen et al., 2021).
Chemical Properties Analysis
Understanding a compound's chemical properties, such as reactivity, stability, and interaction with other molecules, is critical. The study on the facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane illustrates the process of synthesizing a compound with specific binding abilities, showcasing the importance of chemical properties in designing functional materials (Li, Winnard, & Bhujwalla, 2009).
Scientific Research Applications
Organometallic Chemistry
- This compound is used in the synthesis and characterization of organometallic compounds. For example, it was involved in reactions with bis(dimethylsily)acetamide and tert-butyldimethylsilanol, leading to the creation of novel disiloxanes with potential applications in material science and catalysis (Ritter & Kenney, 1978).
Biochemical Research
- The compound has been evaluated as a protecting group for amino acids in peptide synthesis. Its stability and reactivity under different conditions make it valuable for developing novel synthetic routes in biochemistry (Muttenthaler et al., 2010).
Materials Science
- In materials science, the compound has contributed to the development of new materials with unique optoelectronic properties and nonlinear optical behaviors, indicating potential use in electronics and photonics (Zhai et al., 2018).
Chemical Synthesis
- It plays a role in the synthesis of complex molecules, as demonstrated in the reaction of thianthrene cation radical perchlorate with tert-butyl peroxide, leading to the creation of new chemical compounds (Park, Sohn, & Lee, 2002).
Theoretical Chemistry
- The compound is also a subject of theoretical studies in chemistry, aiding in the understanding of reaction mechanisms and molecular interactions (Sameh & Hentati Salma, 2011).
Catalysis
- In catalysis, it has been studied for its role in the aza-Payne rearrangement, offering insights into synthetic pathways and mechanisms for producing valuable chemicals (Ibuka, 1998).
Agricultural Chemistry
- It has applications in agricultural chemistry, particularly in the synthesis of insecticidal compounds. Its derivatives have shown promise as environmentally friendly pest regulators (Wang et al., 2011).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for antitumor activities, highlighting its potential in medicinal chemistry (Wu et al., 2017).
properties
IUPAC Name |
N-tert-butyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S/c1-14(2,3)16-8(20)7-23-12-15-10-9(17(12)4)11(21)19(6)13(22)18(10)5/h7H2,1-6H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQWEOVDXPEGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2-(1,3,7-trimethyl-2,6-dioxo(1,3,7-trihydropurin-8-ylthio))acet amide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)
![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)
![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5544075.png)
![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)
![N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)
![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)
![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)
![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)
